N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with a molecular formula of C27H33N5O7. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include dimethoxybenzene, ethyl acetoacetate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is often scaled up from laboratory methods, with additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1-(2,6-dimethoxy-3-pyridinyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl)-
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophencarboxamid .
Uniqueness
What sets 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications .
Properties
CAS No. |
166115-85-1 |
---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c1-19-13(17)12(15(22)20(2)16(19)23)18-14(21)11-8-7-9-5-3-4-6-10(9)24-11/h3-6,11H,7-8,17H2,1-2H3,(H,18,21) |
InChI Key |
WSRZNIFUSMNFOH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3O2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3O2)N |
Synonyms |
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro- |
Origin of Product |
United States |
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